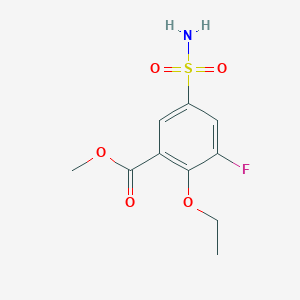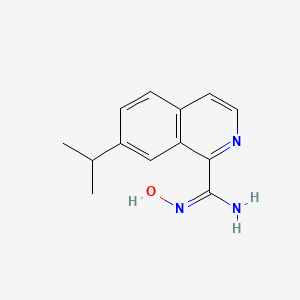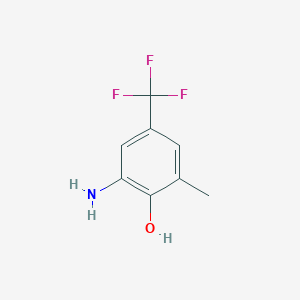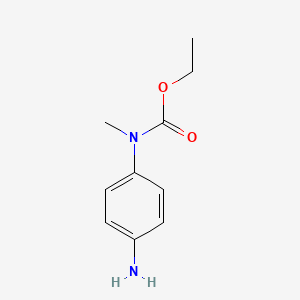
ethyl N-(4-aminophenyl)-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(4-aminophenyl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of an ethyl group, a 4-aminophenyl group, and a methylcarbamate moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(4-aminophenyl)-N-methylcarbamate typically involves the reaction of 4-aminophenol with ethyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-aminophenol reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form ethyl N-(4-aminophenyl)carbamate.
Step 2: The intermediate ethyl N-(4-aminophenyl)carbamate is then treated with methylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Ethyl N-(4-aminophenyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted carbamates and related compounds.
科学的研究の応用
Ethyl N-(4-aminophenyl)-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the production of pesticides, herbicides, and other agrochemicals.
作用機序
The mechanism of action of ethyl N-(4-aminophenyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by inhibiting the activity of certain enzymes, leading to the disruption of metabolic pathways. The molecular targets and pathways involved vary depending on the specific application and context.
類似化合物との比較
Ethyl N-(4-aminophenyl)-N-methylcarbamate can be compared with other similar compounds, such as:
Ethyl N-phenylcarbamate: Lacks the amino group on the phenyl ring, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to variations in physical and chemical properties.
Ethyl N-(4-hydroxyphenyl)-N-methylcarbamate: Contains a hydroxyl group instead of an amino group, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
ethyl N-(4-aminophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)12(2)9-6-4-8(11)5-7-9/h4-7H,3,11H2,1-2H3 |
InChIキー |
LEIXYDVFMCKKLG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N(C)C1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


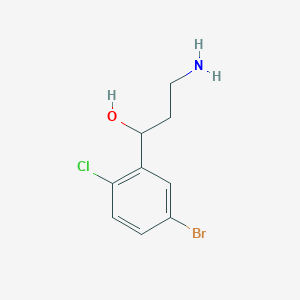

![2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile](/img/structure/B13161770.png)
![3-Amino-2-methyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13161771.png)

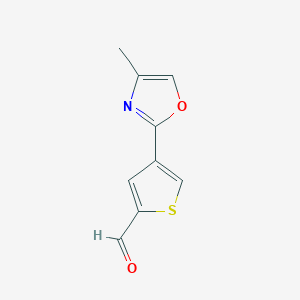
![5-methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione](/img/structure/B13161797.png)

![1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13161807.png)
![2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13161809.png)
